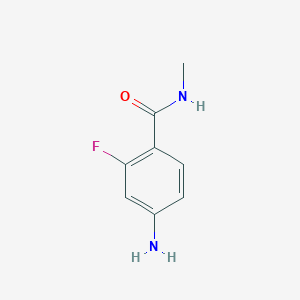

4-Amino-2-fluoro-N-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKAXPQJUODMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657628 | |

| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915087-25-1 | |

| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2H4HB3FQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for 4-Amino-2-fluoro-N-methylbenzamide, a key intermediate in the development of modern pharmaceuticals.[1] The document details a multi-step synthesis commencing from 2-fluoro-4-nitrotoluene, outlining the scientific rationale behind the chosen methodologies. Each step is accompanied by a detailed experimental protocol, characterization data, and mechanistic insights. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry, offering a practical and scientifically grounded resource for the preparation of this important molecule.

Introduction and Strategic Overview

This compound (CAS: 915087-25-1) is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of advanced antiandrogen drugs like Enzalutamide (MDV3100), which are used in the treatment of advanced prostate cancer.[1][2] Its structure, featuring a fluoro-substituted aromatic ring with amino and N-methylamido groups, makes it a versatile scaffold for developing novel therapeutic agents.[3][4]

The synthesis pathway detailed in this guide has been designed for efficiency, scalability, and adherence to green chemistry principles, avoiding the use of highly toxic reagents like chromium trioxide and minimizing waste streams, which are drawbacks of some previously reported methods.[2][5] The chosen three-step route begins with the readily available starting material, 2-fluoro-4-nitrotoluene, and proceeds through oxidation, amidation, and reduction steps.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection at the amide and amino functionalities. The final amino group can be derived from the reduction of a nitro group, a common and high-yielding transformation. The N-methylamide can be formed via the reaction of a carboxylic acid derivative with methylamine. This leads back to 2-fluoro-4-nitrobenzoic acid as a key intermediate, which can be synthesized from the oxidation of 2-fluoro-4-nitrotoluene.

Overall Synthesis Pathway

The forward synthesis, therefore, follows a logical and field-proven three-step sequence:

-

Oxidation: Conversion of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.

-

Amidation: Formation of 2-fluoro-N-methyl-4-nitrobenzamide from the corresponding benzoic acid.

-

Reduction: Catalytic hydrogenation of the nitro group to yield the final product, this compound.

This pathway is summarized in the diagram below.

Caption: Overall three-step synthesis pathway.

Detailed Synthesis and Experimental Protocols

This section provides a step-by-step guide for each reaction in the synthesis pathway, including reagent quantities, reaction conditions, and work-up procedures.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

The initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this transformation.[2] The reaction is performed in an aqueous basic solution, and the inclusion of a phase transfer catalyst (PTC) such as tetrabutylammonium chloride or bromide is crucial.[5][6] The PTC facilitates the transfer of the permanganate oxidant from the aqueous phase to the organic phase where the substrate resides, significantly enhancing the reaction rate and yield.

Protocol: Synthesis of 2-Fluoro-4-nitrobenzoic acid [2][5][6]

-

Reaction Setup: To a stirred solution of water (500 ml), add 2-fluoro-4-nitrotoluene (31.1g, 0.2 mol), sodium hydroxide (20.0g, 0.50 mol), and tetrabutylammonium chloride (6.22g, 0.022 mol).

-

Heating and Oxidation: Heat the mixture to 80°C. Add potassium permanganate (64.8g, 0.41 mol) in portions over several hours while maintaining the reaction temperature at 95°C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 16 hours).

-

Work-up and Isolation: While still hot, filter the reaction mixture through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Cool the filtrate and acidify to pH 2 with concentrated hydrochloric acid.

-

Purification: A precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry to yield 2-fluoro-4-nitrobenzoic acid as an off-white solid.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-4-nitrotoluene | [5] |

| Key Reagents | KMnO₄, NaOH, PTC | [2][5] |

| Solvent | Water | [5] |

| Temperature | 95 °C | [5][6] |

| Typical Yield | 74% | [2][5] |

| Product Purity | >98% | [5] |

Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid

The formation of the amide bond is achieved in a two-stage, one-pot process. First, the carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).[7][8] This is a standard and highly effective method for activating carboxylic acids.[] The excess thionyl chloride can be easily removed by evaporation. The crude acyl chloride is then reacted directly with methylamine to form the desired N-methylamide.[7] This approach is efficient and avoids the need for peptide coupling reagents, which can be expensive and generate difficult-to-remove byproducts.

Protocol: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide [2]

-

Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, add 2-fluoro-4-nitrobenzoic acid (18.5g, 0.1 mol) and thionyl chloride (20 ml). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 ml).

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The reaction completion can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Reagent Removal: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-4-nitrobenzoyl chloride is used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (200 ml). Cool the solution in an ice bath.

-

Amine Addition: Slowly add a solution of methylamine (e.g., 40% in water or 2M in THF, 0.12 mol) to the cooled acyl chloride solution while stirring vigorously. An organic base like triethylamine or diisopropylethylamine (DIEA) can be added to scavenge the HCl byproduct.[7]

-

Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Wash the organic layer with water, a mild acid (e.g., 1N HCl), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-N-methyl-4-nitrobenzamide.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-4-nitrobenzoic acid | [2] |

| Activating Agent | Thionyl Chloride (SOCl₂) | [7][8] |

| Amine Source | Methylamine (CH₃NH₂) | [2] |

| Solvent | DCM or THF | [7] |

| Temperature | 0 °C to Room Temp | [7] |

| Typical Yield | 95% (over two stages) | [2] |

Step 3: Reduction of 2-Fluoro-N-methyl-4-nitrobenzamide

The final step is the chemoselective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation.[5] It is a clean, efficient, and high-yielding reaction that operates under mild conditions and produces water as the only byproduct.[10] This method is preferable to using reducing metals like iron powder in acidic conditions, which generates large amounts of aqueous waste.[5]

Protocol: Synthesis of this compound [5]

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-fluoro-N-methyl-4-nitrobenzamide (24.0g, 0.121 mol) in a suitable solvent such as ethyl acetate or methanol (250 ml).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1.2g, ~5 wt%) to the solution.

-

Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 10 atmospheres) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 12 hours.

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized if necessary to afford the final product, this compound, as an off-white solid.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-N-methyl-4-nitrobenzamide | [5] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [2][5] |

| Reductant | Hydrogen Gas (H₂) | [5] |

| Solvent | Ethyl Acetate or Methanol | [5] |

| Pressure | ~10 atm | [5] |

| Typical Yield | >98% | [2][5] |

| Product Purity | >98% | [5] |

Characterization Data

The final product, this compound, can be characterized using standard analytical techniques. A patent provides the following representative data:

-

¹H NMR (400Hz, acetone-d₆), δ (ppm): 2.87 (d, J=4.4, 3H, CH₃-), 5.55 (br s, 2H, NH₂-), 6.39 (dd, J=14.7, 2.1, 1H, C₆H₃-), 6.51 (dd, J=8.6, 2.1, 1H, C₆H₃-), 7.09 (s, 1H, C₆H₃-), 7.67 (dd, J=8.7, 8.8, 1H, NH-).[5]

-

¹³C NMR (100MHz, acetone-d₆), δ (ppm): 25.9, 99.7, 109.2, 110.1, 132.7, 153.7, 162.3, 164.6.[5]

Mechanistic Considerations and Process Rationale

Understanding the underlying mechanisms provides insight into the experimental choices and ensures robust process control.

Mechanism of Amide Formation via Thionyl Chloride

The conversion of the carboxylic acid to the amide proceeds through a highly reactive acyl chloride intermediate.

Caption: Key stages in the amidation reaction.

-

Activation: The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[11]

-

Intermediate Formation: A series of steps involving leaving group elimination and proton transfer leads to the formation of the acyl chloride.

-

Nucleophilic Attack: The highly reactive acyl chloride is then subjected to nucleophilic attack by the lone pair of electrons on the nitrogen atom of methylamine.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating a chloride ion and forming the stable amide bond after deprotonation.

This two-stage process is highly favored due to the high reactivity of the acyl chloride, which allows the amidation to proceed rapidly and in high yield, even with less nucleophilic amines.[7]

Conclusion

The synthetic pathway described provides a reliable and efficient method for producing high-purity this compound. With a total three-step yield reported as high as 68.7%, this process is well-suited for large-scale industrial production.[5] The use of catalytic hydrogenation in the final step aligns with green chemistry principles by minimizing waste. The detailed protocols and mechanistic insights presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

- 1. This compound | 915087-25-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 4-Amino-2-fluoro-N-methylbenzamide | CymitQuimica [cymitquimica.com]

- 5. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 6. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of 4-Amino-2-fluoro-N-methylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-fluoro-N-methylbenzamide

Abstract

This compound (CAS No. 915087-25-1) is a pivotal chemical intermediate, most notably in the synthesis of advanced pharmaceuticals such as Apalutamide, a potent androgen receptor inhibitor for the treatment of prostate cancer.[1][2] A comprehensive understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a detailed analysis of the structural, physical, and chemical characteristics of this compound. It consolidates available experimental and predicted data, outlines standardized protocols for its empirical determination, and discusses the implications of these properties within the context of drug development. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in the synthesis, characterization, and application of this important molecule.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

-

IUPAC Name: this compound[3]

-

Synonyms: N-methyl-2-fluoro-4-aminobenzamide, Benzamide, 4-amino-2-fluoro-N-methyl-[3][4]

-

CAS Number: 915087-25-1[3]

The molecular structure consists of a benzamide core, substituted with an amino group at position 4 and a fluorine atom at position 2 of the benzene ring. The amide nitrogen is substituted with a methyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: Data Summary

A summary of the core physicochemical properties is essential for at-a-glance assessment. The following table consolidates both predicted and available experimental data.

| Property | Value / Description | Data Type | Source(s) |

| Appearance | Solid | Experimental | [4] |

| Molecular Weight | 168.17 g/mol | Calculated | [3][5][6] |

| Melting Point | Data not available | - | - |

| Boiling Point | 320 °C | Predicted | [4] |

| Flash Point | 147 °C | Experimental | [4] |

| Density | 1.234 g/cm³ | - | [4] |

| pKa | 14.12 ± 0.46 | Predicted | [4] |

| LogP (Octanol/Water) | 0.6 | Predicted | [3] |

| Aqueous Solubility | Data not available | - | - |

| Storage | 2-8°C, Moisture Sensitive | Recommendation | [5][6] |

In-Depth Analysis of Key Properties

Thermal Properties

-

Melting Point (MP): The melting point is a critical indicator of purity. A sharp melting range typically signifies high purity. While no experimental value is published, it is expected to be a solid with a relatively high melting point due to the crystalline nature of aromatic amides. Its determination is crucial for quality control during manufacturing.

-

Boiling Point (BP): A predicted boiling point of 320 °C suggests low volatility under standard conditions, which is typical for a molecule of this size and functionality.[4] This high boiling point simplifies handling by minimizing vapor-related exposure risks.

-

Thermal Stability: The compound's stability at various temperatures is vital for defining storage conditions and assessing its behavior during thermal processes like drying. Degradation at elevated temperatures could lead to impurity formation.

Solubility and Lipophilicity

Solubility and lipophilicity are cornerstone properties that dictate a molecule's behavior in both chemical and biological systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

References

- 1. This compound | 915087-25-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 915087-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 4-Amino-2-fluoro-N-methylbenzamide | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-fluoro-N-methylbenzamide (CAS No. 915087-25-1), a pivotal intermediate in contemporary pharmaceutical synthesis. This document delves into its chemical and physical properties, provides a detailed, validated synthesis protocol, and outlines robust analytical methodologies for its characterization. Furthermore, it explores the compound's critical role as a building block in the synthesis of potent second-generation androgen receptor antagonists, namely Enzalutamide and Apalutamide, which are instrumental in the treatment of advanced prostate cancer. The guide also touches upon its application in the development of c-Met kinase inhibitors. A thorough examination of the mechanism of action of the resulting active pharmaceutical ingredients (APIs) is provided to contextualize the significance of this intermediate. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction

This compound is a substituted benzamide that has emerged as a cornerstone in the synthesis of targeted cancer therapies.[1][2] Its strategic importance lies in its role as a key intermediate for drugs that modulate critical signaling pathways in oncology. The structural features of this compound, particularly the fluorine and amino group substitutions on the benzene ring, are crucial for the biological activity of the final drug products. This guide will provide an in-depth exploration of this versatile molecule, from its synthesis to its application in the creation of life-saving therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| CAS Number | 915087-25-1 | [3] |

| Molecular Formula | C₈H₉FN₂O | [3] |

| Molecular Weight | 168.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white to white solid | [4] |

| Melting Point | Not explicitly stated, but described as a solid at room temperature. | [4] |

| Solubility | Soluble in various organic solvents. | [5] |

| SMILES | CNC(=O)C1=C(C=C(C=C1)N)F | [3] |

| InChI | InChI=1S/C8H9FN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12) | [3] |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from 2-fluoro-4-nitrotoluene.[5][6][7] The process involves a three-step reaction sequence: oxidation, amidation, and reduction.

Synthesis Workflow

Detailed Experimental Protocol

This protocol is a synthesis of methodologies described in the literature, designed to be robust and scalable.[5][7]

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

-

Rationale: This step converts the methyl group of the starting material into a carboxylic acid, which is necessary for the subsequent amidation. The use of a phase transfer catalyst is crucial for achieving a high yield in this heterogeneous reaction mixture.[7]

-

Procedure:

-

To a 1L reaction flask, add 2-fluoro-4-nitrotoluene (31.1g, 0.2 mol), water (500ml), sodium hydroxide (20.0g, 0.50 mol), and a phase transfer catalyst such as tetrabutylammonium chloride (6.22g, 0.022 mol).

-

Stir the mixture and heat to 80°C.

-

Add potassium permanganate (64.8g, 0.41 mol) portion-wise while maintaining the temperature at 95°C.

-

Monitor the reaction by TLC. After completion (typically 16 hours), filter the hot reaction mixture to remove manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 2 to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid as a solid.

-

Expected Yield: ~74%[5]

-

Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid to 2-Fluoro-4-nitro-N-methylbenzamide

-

Rationale: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride, which then readily reacts with methylamine to form the desired amide.

-

Procedure:

-

In a 1L reaction flask, suspend 2-fluoro-4-nitrobenzoic acid (27.5g, 0.148 mol) in 1,2-dichloroethane (275ml).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1.38ml).

-

Add thionyl chloride (26.3g, 0.22 mol) dropwise.

-

Stir the mixture at room temperature for 30 minutes, then reflux at 85°C for 5 hours.

-

Cool the reaction mixture to -3°C in an ice-water bath and bubble methylamine gas (6.9g, 0.22 mol) through the solution until it becomes alkaline.

-

Continue the reaction for 1.5 hours.

-

Remove the solvent under reduced pressure. Add water (250ml) to the residue, stir, and filter the resulting solid.

-

Dry the solid to obtain 2-fluoro-4-nitro-N-methylbenzamide.

-

Expected Yield: ~96%[5]

-

Step 3: Reduction of 2-Fluoro-4-nitro-N-methylbenzamide to this compound

-

Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.[4][7]

-

Procedure:

-

In a pressure reactor, dissolve 2-fluoro-4-nitro-N-methylbenzamide (28.0g, 0.142 mol) in ethanol (280ml).

-

Add 10% Palladium on carbon (Pd/C) catalyst (4.2g).

-

Purge the reactor with nitrogen and then introduce hydrogen gas to a pressure of 20 atmospheres.

-

Stir the reaction at room temperature for 16 hours.

-

After the reaction is complete, filter off the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain this compound as an off-white solid.

-

Expected Yield: ~98%[4]

-

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.90 (dd, J = 8.6 Hz, 1H)

-

δ 6.61 (br s, 1H)

-

δ 6.48 (d, J = 8.2 Hz, 1H)

-

δ 6.32 (d, J = 14.3 Hz, 1H)

-

δ 4.15 (br s, 2H)

-

δ 2.98 (d, J = 4.8 Hz, 3H)[6]

-

-

¹³C NMR (500 MHz, CDCl₃):

-

δ 164.3 (d, J = 3.5 Hz)

-

δ 162.2 (d, J = 244.6 Hz)

-

δ 151.4 (d, J = 12.5 Hz)

-

δ 133.3 (d, J = 4.3 Hz)

-

δ 110.9

-

δ 110.3 (d, J = 244.6 Hz)

-

δ 100.8 (d, J = 28.8 Hz)

-

δ 26.63[6]

-

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

Mass spectrometry confirms the molecular weight, while HPLC is used to assess the purity of the compound.

-

Mass Spectrometry: The expected exact mass is 168.0699 g/mol .[3] Electrospray ionization (ESI) is a suitable technique.

-

HPLC: A reversed-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water is typically employed for purity analysis.[8][9][10] The purity of the final product should be >98%.[2]

Applications in Drug Synthesis

The primary and most significant application of this compound is as a key building block in the synthesis of second-generation androgen receptor (AR) inhibitors.

Synthesis of Enzalutamide and Apalutamide

Enzalutamide and Apalutamide are potent AR inhibitors used in the treatment of castration-resistant prostate cancer.[1][11] this compound provides the core benzamide structure that is crucial for the interaction of these drugs with the androgen receptor.

Synthesis of c-Met Kinase Inhibitors

This compound also serves as a reagent in the preparation of chiral benzyloxypyridinone derivatives that act as c-Met kinase inhibitors.[6][12] The c-Met pathway is implicated in cell proliferation, survival, and metastasis, making it an attractive target in oncology.

Mechanism of Action of End-Products

The therapeutic efficacy of drugs synthesized from this compound stems from their ability to potently and specifically inhibit the androgen receptor signaling pathway.

Both Enzalutamide and Apalutamide function as androgen receptor antagonists with a multi-faceted mechanism of action:

-

Inhibition of Androgen Binding: They competitively bind to the ligand-binding domain of the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone.[13][14]

-

Prevention of Nuclear Translocation: They inhibit the translocation of the androgen receptor from the cytoplasm to the nucleus.[1][13]

-

Impairment of DNA Binding: Once in the nucleus, they prevent the androgen receptor from binding to androgen response elements (AREs) on the DNA.[1][13]

-

Inhibition of Coactivator Recruitment: They impede the recruitment of coactivators necessary for the transcription of androgen-dependent genes.[14]

This comprehensive blockade of the androgen receptor signaling cascade leads to the inhibition of prostate cancer cell proliferation and induction of apoptosis.

Conclusion

This compound is a molecule of significant industrial and academic interest. Its well-defined synthesis and versatile reactivity make it an indispensable component in the production of advanced therapeutics for prostate cancer. The detailed protocols and analytical data presented in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this key intermediate in their drug discovery and development endeavors. As the landscape of targeted therapy continues to evolve, the importance of such foundational building blocks will undoubtedly continue to grow.

References

- 1. droracle.ai [droracle.ai]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 5. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 6. This compound | 915087-25-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [cardiosomatics.orscience.ru]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. HPLC-Parallel accelerator and molecular mass spectrometry analysis of 14C-labeled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Amino-2-fluoro-N-methylbenzamide | CymitQuimica [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

The Pivotal Role of 4-Amino-2-fluoro-N-methylbenzamide in Targeted Cancer Therapy: A Mechanistic and Synthetic Perspective

Abstract

This technical guide provides an in-depth examination of 4-Amino-2-fluoro-N-methylbenzamide, a critical starting material in the synthesis of potent, targeted therapeutics. While not possessing a direct therapeutic mechanism of action itself, its unique structural features are indispensable for the efficacy of second-generation androgen receptor (AR) antagonists and are foundational in the exploration of other kinase inhibitors. We will dissect the synthetic pathways leading to the antiandrogens Apalutamide and Enzalutamide, elucidating how the chemical architecture of this compound is fundamental to their multi-pronged inhibition of the AR signaling cascade. Furthermore, this guide will explore its emerging role in the development of c-Met kinase inhibitors, providing a comprehensive overview for researchers and professionals in drug discovery and development.

Introduction: Beyond an Intermediate - A Cornerstone of Modern Therapeutics

This compound (CAS 915087-25-1) is a substituted benzamide derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1] Its primary importance lies in its role as a key building block for the synthesis of highly successful and clinically significant drugs for the treatment of advanced prostate cancer.[2] The strategic placement of its functional groups—an amine, a fluorine atom, and an N-methylamide—provides a versatile scaffold for the construction of complex molecules with high affinity and specificity for their biological targets. This guide will illuminate the indirect but crucial "mechanism of action" of this compound by detailing its contribution to the synthesis and ultimate pharmacological activity of the drugs it helps create.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 915087-25-1 |

| Molecular Formula | C₈H₉FN₂O |

| Molecular Weight | 168.17 g/mol |

| Appearance | Off-white to white solid |

| Purity | Typically >98% for pharmaceutical applications |

Enabling Potent Androgen Receptor Antagonism: The Synthesis of Apalutamide and Enzalutamide

The most prominent application of this compound is in the synthesis of Apalutamide and Enzalutamide, two second-generation nonsteroidal antiandrogens (NSAAs) that have revolutionized the treatment of castration-resistant prostate cancer (CRPC).[3] These drugs exhibit a significantly higher binding affinity for the androgen receptor and a more comprehensive blockade of its signaling pathway compared to their predecessors. The fluorobenzamide core, derived from this compound, is a key structural feature contributing to their potent activity.

Synthetic Pathway to Enzalutamide

The synthesis of Enzalutamide from this compound typically involves a multi-step process. A crucial step is the reaction of the amino group of this compound with a suitable reagent to form the hydantoin ring structure, which is central to Enzalutamide's activity. One common synthetic route involves the reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

Caption: Synthetic overview for Enzalutamide.

-

Thiourea Formation: In a suitable solvent such as toluene, this compound is reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. This reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) to facilitate the formation of the thiourea intermediate.

-

Cyclization: The resulting thiourea derivative is then cyclized to form the thiohydantoin ring of Enzalutamide. This is often achieved by reaction with an α-halo-ester, such as methyl 2-bromo-2-methylpropanoate, in the presence of a base (e.g., triethylamine) to neutralize the generated acid.

-

Purification: The crude Enzalutamide is purified by recrystallization from an appropriate solvent system (e.g., methanol/water) to yield the final product with high purity.

Synthetic Pathway to Apalutamide

The synthesis of Apalutamide also utilizes this compound as a key starting material. A notable synthetic strategy involves an Ullmann-type coupling reaction to introduce the cyclobutylamino moiety.

Caption: Synthetic overview for Apalutamide.

-

Ullmann Coupling: this compound is subjected to a copper-catalyzed Ullmann-type coupling reaction with a cyclobutane derivative, such as 1-bromocyclobutane-1-carboxylic acid.[4][5] This reaction is typically performed in a high-boiling polar aprotic solvent like DMF or DMAc, with a copper(I) catalyst (e.g., CuI) and a ligand (e.g., an amino acid) at elevated temperatures.

-

Cyclization: The resulting intermediate is then reacted with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile to construct the thiohydantoin ring system of Apalutamide.

-

Purification: The final product is purified through crystallization to achieve the desired pharmaceutical-grade purity.

The Downstream Mechanism of Action: Multi-Faceted Androgen Receptor Inhibition

The therapeutic efficacy of Apalutamide and Enzalutamide stems from their ability to potently and comprehensively inhibit the androgen receptor signaling pathway, which is a key driver of prostate cancer growth.[3] Their mechanism of action is multi-faceted and overcomes the limitations of earlier antiandrogens.

Caption: Mechanism of AR inhibition by Apalutamide/Enzalutamide.

The key steps of their inhibitory action are:

-

Competitive Inhibition of Androgen Binding: Apalutamide and Enzalutamide bind to the ligand-binding domain of the androgen receptor with a much higher affinity than endogenous androgens like testosterone and dihydrotestosterone. This competitive binding prevents the activation of the receptor.

-

Inhibition of Nuclear Translocation: Even if some androgen receptors become activated, these drugs prevent their translocation from the cytoplasm into the nucleus, a critical step for the receptor to exert its effects on gene expression.

-

Impairment of DNA Binding: For any androgen receptors that do manage to enter the nucleus, Apalutamide and Enzalutamide impair their ability to bind to specific DNA sequences known as androgen response elements (AREs). This prevents the initiation of gene transcription.

-

No Agonist Activity: Unlike some first-generation antiandrogens, Apalutamide and Enzalutamide are pure antagonists and do not exhibit partial agonist activity, which can become a mechanism of resistance.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study focusing solely on the this compound moiety is not extensively published, its integral presence in both Apalutamide and Enzalutamide underscores its importance for high-affinity binding to the androgen receptor. The fluoro- and N-methylbenzamide groups likely contribute to the optimal positioning of the molecule within the ligand-binding pocket of the AR, forming key interactions that stabilize the antagonist conformation. Interestingly, structural differences between Apalutamide and Enzalutamide, which lie outside the shared fluorobenzamide core, have been linked to differences in their side-effect profiles, such as the higher incidence of skin rash with Apalutamide.[6][7] This highlights how subtle molecular changes can impact the overall pharmacological profile.

Emerging Applications: c-Met Kinase Inhibition

Beyond its established role in the synthesis of AR antagonists, the benzamide scaffold, including derivatives of this compound, is being explored for the development of inhibitors of other critical cancer targets, such as the c-Met receptor tyrosine kinase.[8] The c-Met signaling pathway is implicated in cell proliferation, survival, and metastasis in various cancers.[9]

Small molecule inhibitors of c-Met often act by competing with ATP for binding to the kinase domain, thereby preventing its activation and downstream signaling. The benzamide moiety can serve as a crucial pharmacophore, participating in hydrogen bonding and other interactions within the ATP-binding pocket of the c-Met kinase.

Caption: General mechanism of c-Met kinase inhibition.

The development of c-Met inhibitors from benzamide scaffolds is an active area of research, and the specific synthetic routes and SAR for derivatives of this compound in this context are still being elucidated. However, the foundational chemistry of this compound makes it a valuable starting point for generating diverse libraries of potential c-Met inhibitors for screening and optimization.

Conclusion

This compound stands as a testament to the critical role of well-designed chemical intermediates in the development of life-saving medicines. While its own biological activity is not the focus, its structural attributes are paramount to the potent and multifaceted mechanism of action of the androgen receptor antagonists Apalutamide and Enzalutamide. Its utility as a versatile scaffold continues to be explored in the pursuit of new targeted therapies, such as c-Met kinase inhibitors. For researchers and professionals in drug development, a thorough understanding of the synthesis and the downstream mechanistic implications of this key intermediate is essential for the continued innovation of targeted cancer treatments.

References

- 1. aartipharmalabs.com [aartipharmalabs.com]

- 2. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]

- 3. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

- 8. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Amino-2-fluoro-N-methylbenzamide: A Privileged Scaffold for Modern Therapeutics

Executive Summary

4-Amino-2-fluoro-N-methylbenzamide is a highly functionalized aromatic compound that has emerged from relative obscurity to become a cornerstone in the synthesis of cutting-edge pharmaceuticals.[1] Initially recognized for its integral role as a key intermediate in the production of second-generation nonsteroidal antiandrogens like Enzalutamide and Apalutamide, its utility is now expanding into other critical areas of drug discovery.[1][2][3][4] This guide provides an in-depth technical overview of its physicochemical properties, synthesis, established applications, and burgeoning potential in novel therapeutic design. We will explore its role in the development of potent androgen receptor antagonists, c-Met kinase inhibitors, and as a novel binder for the Cereblon (CRBN) E3 ligase within the Proteolysis-Targeting Chimera (PROTAC) modality.[2][5][6][7] This document serves as a comprehensive resource for researchers looking to leverage this versatile scaffold in their drug development programs.

The Substituted Benzamide Landscape in Medicinal Chemistry

The benzamide moiety is a classic example of a "privileged scaffold" in medicinal chemistry, appearing in a diverse array of biologically active compounds.[8] Historically, substituted benzamides have been prominent as selective dopamine D2 and D3 receptor antagonists, forming the basis for atypical antipsychotic drugs like Sulpiride and Amisulpride that modulate dopaminergic neurotransmission.[9][10][11] The pharmacological profile of these molecules is highly tunable through modification of the aromatic ring substituents. Beyond the central nervous system, the benzamide framework has been successfully exploited to develop agents with anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[8][12] The inherent stability and synthetic tractability of the benzamide core make it an ideal starting point for generating libraries of compounds for screening and optimization.

Physicochemical Profile of this compound

The specific arrangement of substituents on this compound imparts unique chemical properties that are crucial for its utility. The ortho-fluoro group influences the molecule's conformation and electronic properties, often enhancing metabolic stability and binding affinity through favorable interactions with target proteins.[7] The para-amino group serves as a key synthetic handle for subsequent chemical elaboration.

| Property | Value | Source |

| CAS Number | 915087-25-1 | [13] |

| Molecular Formula | C₈H₉FN₂O | [5][6][13] |

| Molecular Weight | 168.17 g/mol | [5][6][13] |

| IUPAC Name | This compound | [13] |

| SMILES | CNC(=O)C1=C(C=C(C=C1)N)F | [13] |

| Purity (Typical) | >98% | [1][3] |

| Physical Form | Solid | [14] |

Synthesis and Characterization

The industrial-scale production of this compound has shifted towards cleaner, more efficient methodologies to overcome the environmental and purity issues associated with older methods that used iron powder or toxic chromium trioxide.[3][15] A widely adopted modern approach utilizes 2-fluoro-4-nitrotoluene as a starting material, offering high yields and purity suitable for pharmaceutical manufacturing.[2][3]

Recommended Synthetic Workflow

The following multi-step synthesis represents a clean and scalable process.[3]

Caption: A clean, three-step synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize this compound from 2-fluoro-4-nitro-N-methylbenzamide.

Materials:

-

2-fluoro-4-nitro-N-methylbenzamide

-

Palladium on carbon (Pd/C) catalyst (5-10% w/w)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Pressurized reaction vessel (hydrogenator)

Procedure:

-

Charge the reaction vessel with 2-fluoro-4-nitro-N-methylbenzamide and the solvent (e.g., ethyl acetate).

-

Add the Pd/C catalyst to the mixture. The mass ratio of catalyst to substrate can range from approximately 1:5 to 1:15.[3]

-

Seal the vessel and purge the atmosphere with an inert gas (e.g., nitrogen), followed by a vacuum.

-

Introduce hydrogen gas into the vessel, pressurizing to the target pressure (e.g., 10-20 atmospheres).[3]

-

Commence agitation and maintain the reaction at room temperature for 12-16 hours, monitoring for hydrogen uptake.

-

Upon reaction completion, vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture to recover the Pd/C catalyst, which can often be recycled.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The resulting off-white solid, this compound, can be used directly or further purified by recrystallization if necessary. This final reduction step typically achieves yields and purity exceeding 98%.[3]

Self-Validation: The success of the synthesis is validated by standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy confirm the chemical structure, including the disappearance of the nitro-group signals and the appearance of the amino-group signals.[3] High-performance liquid chromatography (HPLC) is used to confirm purity (>98%), and mass spectrometry verifies the correct molecular weight.

Established Role: Intermediate for Androgen Receptor Antagonists

The most significant application of this compound is as a pivotal building block for second-generation nonsteroidal antiandrogens (NSAAs), most notably Enzalutamide (MDV3100) and Apalutamide.[1][2][3][4] These drugs are the standard of care for patients with castration-resistant prostate cancer (CRPC).

The core structure of this benzamide is used to construct the complex thiohydantoin moiety that is essential for potent androgen receptor (AR) antagonism. The mechanism of action of these drugs is multi-faceted: they act as competitive inhibitors of androgen binding to the AR, prevent AR nuclear translocation, and impair the binding of the AR to DNA, thereby halting the transcription of androgen-dependent genes that drive prostate cancer cell proliferation.

Caption: Inhibition points of advanced antiandrogens in the AR signaling pathway.

Emerging and Potential Therapeutic Applications

The synthetic utility of this compound extends beyond its established role. Its structure serves as a versatile starting point for developing novel therapeutics targeting different disease pathways.

Novel Kinase Inhibitors (c-Met)

The compound is explicitly cited as a reagent in the preparation and structure-activity relationship studies of chiral benzyloxypyridinone derivatives designed as c-Met kinase inhibitors.[2][5][6] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, motility, and invasion. Its dysregulation is implicated in numerous cancers, making it a high-value oncology target. The benzamide core provides a stable anchor from which to elaborate structures that can fit into the ATP-binding pocket of the kinase.

E3 Ligase Modulation: Cereblon Binders for PROTACs

A highly promising and modern application is in the field of targeted protein degradation. Research has identified fluorinated benzamide derivatives, including those closely related to this compound, as effective binders for Cereblon (CRBN).[7] CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This discovery positions the compound as a valuable scaffold for designing the CRBN-binding ligand in a Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology represents a paradigm shift from simple inhibition to outright removal of disease-causing proteins.

Caption: The PROTAC mechanism utilizing a benzamide-derived Cereblon binder.

Preclinical Evaluation Strategy: A Case Study

To illustrate the practical application of this scaffold in a research setting, we outline a hypothetical preclinical workflow for a novel compound, "Cpd-X," derived from this compound and designed as a c-Met inhibitor.

Objective: To determine the in vitro potency and cell-based activity of Cpd-X.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Rationale: This experiment directly measures the ability of Cpd-X to inhibit the enzymatic activity of the isolated c-Met kinase, providing a quantitative IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Methodology (e.g., using a FRET-based assay):

-

Prepare a series of dilutions of Cpd-X in DMSO, typically from 10 µM down to low nM concentrations.

-

In a multi-well plate, add recombinant human c-Met kinase enzyme to a reaction buffer containing ATP and a fluorescently-labeled peptide substrate.

-

Add the diluted Cpd-X to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop the reaction and measure the fluorescence signal. The degree of substrate phosphorylation is inversely proportional to the signal.

-

Plot the percentage of inhibition against the logarithm of the Cpd-X concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

Rationale: This experiment assesses whether the biochemical inhibition of c-Met translates into a functional anti-cancer effect in a relevant cellular context. A c-Met-dependent cancer cell line (e.g., MKN-45 gastric cancer cells) is used.

Methodology (e.g., using a CellTiter-Glo® assay):

-

Seed MKN-45 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Cpd-X (similar concentration range as the biochemical assay). Include vehicle-only (DMSO) controls.

-

Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

After incubation, add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the GI₅₀ value (the concentration for 50% growth inhibition).

Future Directions and Conclusion

This compound has firmly established its value as a high-caliber pharmaceutical intermediate. Its future potential, however, lies in its versatility as a foundational scaffold. The demonstrated applications in kinase inhibition and targeted protein degradation are just the beginning. Future research could explore:

-

Expansion to other kinase families: The benzamide core could be adapted to target other oncogenic kinases.

-

Modulation of other E3 ligases: Further chemical modifications may allow the scaffold to bind to other E3 ligases like VHL, opening new avenues for PROTAC design.

-

CNS applications: Given the history of benzamides in psychiatry, exploring derivatives for neurological targets remains a viable path.[9][16]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 915087-25-1 [chemicalbook.com]

- 3. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 4-Amino-2-fluoro-N-methylbenzamide | CymitQuimica [cymitquimica.com]

- 6. usbio.net [usbio.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Substituted benzamide drugs as selective neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 915087-25-1 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

molecular structure and properties of 4-Amino-2-fluoro-N-methylbenzamide

An In-depth Technical Guide to 4-Amino-2-fluoro-N-methylbenzamide: Structure, Properties, and Pharmaceutical Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core structural and chemical properties, synthesis protocols, and its critical role in the creation of advanced therapeutics.

Introduction: A Key Building Block in Oncology

This compound (CAS No. 915087-25-1) is a substituted benzamide derivative that has gained significant attention in the pharmaceutical industry.[1] While a seemingly unassuming molecule, it serves as a cornerstone intermediate in the synthesis of potent anti-androgen drugs, most notably Enzalutamide (MDV3100) and Apalutamide.[2][3] These drugs are at the forefront of treating advanced and castration-resistant prostate cancer (CRPC).[2][4] The strategic placement of its functional groups—an amine, a fluorine atom, and an N-methylamide—makes it an ideal precursor for constructing complex, biologically active compounds. This guide will explore the fundamental molecular characteristics, synthesis pathways, and critical applications that define its importance.

Molecular Structure and Chemical Identity

The unique arrangement of functional groups on the benzene ring dictates the reactivity and utility of this compound. The electron-donating amino group and the electron-withdrawing fluorine and amide groups create a specific electronic profile that is crucial for its subsequent chemical transformations in multi-step syntheses.

Chemical Identifiers

A consistent and accurate identification of this compound is paramount for research and regulatory purposes. The key identifiers are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 915087-25-1 | [1][5] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₉FN₂O | [1][5][6] |

| Molecular Weight | 168.17 g/mol | [1][5][7] |

| SMILES | CNC(=O)C1=C(C=C(C=C1)N)F | [1][5] |

| InChI Key | XOKAXPQJUODMSH-UHFFFAOYSA-N | [1][5] |

Structural Features

The molecule's structure is characterized by a central benzene ring substituted at positions 1, 2, and 4.

-

N-methylcarboxamide group at position 1.

-

Fluorine atom at position 2, which significantly influences the molecule's electronic properties and metabolic stability.

-

Amino group at position 4, which serves as a key reactive site for building larger molecules.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic fingerprint of this compound is essential for its handling, purification, and characterization.

Physicochemical Properties

This compound is typically supplied as a solid with high purity, often exceeding 98%.[4] It is noted to be moisture-sensitive, requiring careful storage.[5]

| Property | Value | Source(s) |

| Physical Form | Solid | [8] |

| Boiling Point | 320 °C | [8] |

| Flash Point | 147 °C | [8] |

| pKa (Predicted) | 14.12 ± 0.46 | [8] |

| Storage Temperature | Ambient to -20°C | [7][9] |

Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of the compound. Based on published data, the following characteristics are expected:[4]

-

¹H NMR (400 MHz, acetone-d₆):

-

δ 7.67 (dd, 1H): Corresponds to the amide proton (NH).

-

δ 7.09 (s, 1H): Aromatic proton.

-

δ 6.51 (dd, 1H): Aromatic proton.

-

δ 6.39 (dd, 1H): Aromatic proton.

-

δ 5.55 (br s, 2H): Protons of the primary amine (NH₂).

-

δ 2.87 (d, 3H): Methyl group protons (CH₃).

-

-

¹³C NMR (100 MHz, acetone-d₆): Expected peaks around δ 25.9, 99.7, 109.2, 110.1, 132.7, 153.7, 162.3, 164.6, confirming the carbon framework.[4]

-

Mass Spectrometry (ESI-MS): The calculated exact mass is 168.0699 Da.[1] Analysis would show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺.

Synthesis and Manufacturing Workflow

The preparation of this compound is a multi-step process that has been optimized for yield and purity, particularly for pharmaceutical manufacturing. A common and efficient route starts from 2-fluoro-4-nitrotoluene.[2][4]

Synthetic Pathway Overview

The process involves three main transformations:

-

Oxidation: The methyl group of 2-fluoro-4-nitrotoluene is oxidized to a carboxylic acid.

-

Amidation: The resulting carboxylic acid is converted to an N-methylamide.

-

Reduction: The nitro group is reduced to a primary amine to yield the final product.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Clean Process via Catalytic Hydrogenation

The following protocol is adapted from a patented "clean process" designed for large-scale production with high yield and purity, minimizing waste.[4]

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

-

Prepare a solution of potassium permanganate (KMnO₄) in water.

-

Slowly add 2-fluoro-4-nitrotoluene to the solution while maintaining a controlled temperature.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product, 2-fluoro-4-nitrobenzoic acid.

-

Filter, wash with water, and dry the product.

Step 2: Amidation to form 2-Fluoro-4-nitro-N-methylbenzamide

-

Suspend 2-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane).

-

Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to convert the carboxylic acid to an acyl chloride.[10]

-

After the conversion is complete, remove the excess chlorinating agent under reduced pressure.

-

Dissolve the resulting acyl chloride in a fresh solvent and cool the solution.

-

Slowly add an aqueous solution of methylamine (CH₃NH₂) while controlling the temperature and pH.

-

Stir until the reaction is complete.

-

Extract the product into an organic solvent, wash, dry, and concentrate to obtain 2-fluoro-4-nitro-N-methylbenzamide.

Step 3: Reduction of the Nitro Group

-

In a pressure reactor, dissolve 2-fluoro-4-nitro-N-methylbenzamide in a suitable solvent such as ethyl acetate.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).[4]

-

Purge the reactor with nitrogen and then pressurize with hydrogen gas (e.g., 2-10 atm).

-

Stir the reaction at room temperature for 12-24 hours until the starting material is consumed.

-

Filter the reaction mixture to recover the Pd/C catalyst (which can be recycled).

-

Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound, as an off-white solid.

-

This process consistently achieves yields and purity levels above 98%.[4]

Critical Role in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of second-generation nonsteroidal anti-androgens.

Intermediate for Enzalutamide and Apalutamide

This compound constitutes a core fragment of both Enzalutamide and Apalutamide.[3] The primary amine at the C4 position is the reactive handle used to couple with other molecular fragments to build the final, complex drug molecule. For instance, in the synthesis of Enzalutamide, it is reacted with a specific isothiocyanate to form a thiourea intermediate, which is then cyclized to create the characteristic thiohydantoin core of the drug.[10]

Caption: Role as a precursor in the synthesis of advanced anti-cancer drugs.

Other Research Applications

Beyond its established role, this benzamide derivative is also utilized as a reagent in the discovery of other novel therapeutic agents. It has been employed in the synthesis and evaluation of:

-

c-Met kinase inhibitors , which are being investigated for various cancers.[2][5]

-

5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists.[5][7]

Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's chemical nature and potential hazards.

GHS Hazard Classification

The compound is classified with the following hazards:[1][8]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H317 | May cause an allergic skin reaction | Skin Sensitization (Category 1) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2) |

| H315 / H335 | Causes skin irritation / May cause respiratory irritation | Skin/Respiratory Irritation |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always use safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place. As it is moisture-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[5] Recommended storage temperatures range from 2-8°C to -20°C for maximum shelf life.[7][9]

-

Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is more than just a chemical reagent; it is an enabling molecule in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and optimized synthesis pathways have made it an indispensable component in the manufacturing of life-saving oncology drugs. For researchers and developers, a thorough understanding of its properties, from spectroscopic data to handling requirements, is fundamental to leveraging its full potential in creating the next generation of targeted therapies.

References

- 1. This compound | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 915087-25-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 5. 4-Amino-2-fluoro-N-methylbenzamide | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. usbio.net [usbio.net]

- 8. This compound CAS 915087-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. clearsynth.com [clearsynth.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Storage of 4-Amino-2-fluoro-N-methylbenzamide

This guide provides a comprehensive overview of the solubility characteristics and optimal storage conditions for 4-Amino-2-fluoro-N-methylbenzamide (CAS No: 915087-25-1), a key intermediate in pharmaceutical research and development. Understanding these parameters is critical for ensuring the compound's integrity, maximizing its utility in experimental workflows, and ensuring the reproducibility of results. This document is intended for researchers, scientists, and professionals in the drug development field.

Introduction to this compound

This compound is a substituted benzamide derivative. Its molecular structure, featuring an aromatic amine, a fluoro group, and an N-methylamide moiety, dictates its physicochemical properties, including its solubility and stability. These characteristics are of paramount importance for its handling, formulation, and application in various synthetic pathways.

Solubility Profile

Precise solubility data is fundamental for designing experiments, developing formulations, and ensuring accurate dosing. While comprehensive quantitative data for this compound in a wide array of solvents is not extensively published, available information and knowledge of analogous structures provide a strong basis for solvent selection.

Qualitative Solubility:

Based on available data, this compound is described as being slightly soluble in chloroform and methanol.[1] The presence of both hydrogen bond donors (the amino and amide groups) and acceptors (the fluoro, carbonyl, and amino groups), along with a non-polar benzene ring, results in a nuanced solubility profile.

Inferences from Analogous Compounds:

The solubility of similar N-methylbenzamide derivatives provides further insight. N-methylbenzamide, the parent compound, is soluble in polar solvents like water, methanol, and ethanol.[2] The 4-amino substituent on 4-Amino-N-methylbenzamide also confers solubility in alcohols, ethers, and chlorinated hydrocarbons, with slight solubility in water.[3] The fluorine atom in this compound is expected to increase its polarity and potential for hydrogen bonding, which may slightly alter its solubility compared to its non-fluorinated analog.

Recommended Solvents for Laboratory Use:

For practical laboratory applications, the following solvents should be considered for solubilizing this compound:

-

Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points for achieving higher concentrations due to their strong solvating power for a wide range of organic compounds.

-

Secondary Recommendations: Methanol and ethanol can be effective, particularly with gentle heating, though solubility may be more limited.

-

Limited Solubility: Chloroform and other chlorinated solvents may be used, but expect lower solubility.

-

Poor Solubility: Water and non-polar solvents like hexanes are unlikely to be effective.

Experimental Protocol for Determining Solubility:

To ascertain the precise solubility in a specific solvent system for your application, the following protocol is recommended:

-

Preparation: Weigh a precise amount of this compound into a vial.

-

Solvent Addition: Add a small, measured volume of the desired solvent.

-

Agitation: Vigorously mix the solution using a vortex mixer or sonicator.

-

Observation: Visually inspect for complete dissolution.

-

Incremental Addition: If the solid remains, add small, incremental volumes of the solvent, with agitation and observation at each step, until the solid is fully dissolved.

-

Quantification: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

For more rigorous, quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the saturated solution.

Storage and Stability

The long-term stability of this compound is crucial for maintaining its purity and reactivity. Several factors, including temperature, moisture, and light, can influence its degradation.

Temperature

There are varying recommendations for the storage temperature of this compound, reflecting different considerations for short-term versus long-term storage.

-

Long-Term Storage (Months to Years): For maximal stability and to minimize potential degradation, storage at -20°C is the most conservative and recommended approach.

-

Intermediate-Term Storage (Weeks to Months): Refrigeration at 2-8°C is also a widely suggested condition for maintaining the compound's integrity.[4][5]

-

Short-Term Storage (Days to Weeks): Storage at ambient temperature is acceptable for brief periods, provided the compound is protected from moisture and light.

The rationale for colder storage is to slow down any potential degradation reactions. As an aromatic amine, the compound can be susceptible to oxidation, and lower temperatures reduce the rate of such reactions.[6]

Moisture and Hygroscopicity

This compound is designated as moisture-sensitive .[7] Aromatic amines, in general, can be hygroscopic, meaning they can absorb moisture from the atmosphere.[8] This absorbed water can lead to hydrolysis of the amide bond or facilitate other degradation pathways.

Handling Recommendations for Moisture-Sensitive Compounds:

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon.

-

Desiccation: Store the solid compound in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).

-

Proper Sealing: Ensure that the container is tightly sealed after each use. For long-term storage, consider using a container with a PTFE-lined cap or heat-sealing the container within a moisture-barrier bag.[9]

-

Equilibration: Before opening a container that has been stored at a low temperature, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

Light Sensitivity

Recommendations for Light Protection:

-

Store the compound in an amber or opaque vial to protect it from light.

-

When working with the compound in solution, use amber glassware or wrap clear glassware in aluminum foil.

Summary of Recommendations

For optimal handling and storage of this compound, the following table summarizes the key recommendations.

| Parameter | Recommendation | Rationale |

| Solubility | ||

| Primary Solvents | DMSO, DMF | High solvating power for a broad range of organic molecules. |

| Secondary Solvents | Methanol, Ethanol | Good polar protic solvents, may require warming. |

| Limited Solubility | Chloroform | Lower polarity, resulting in reduced solubility. |

| Poor Solubility | Water, Hexanes | Mismatched polarity with the compound. |

| Storage | ||

| Long-Term | -20°C, in a desiccator, protected from light. | Minimizes potential for degradation over extended periods. |

| Intermediate-Term | 2-8°C, in a desiccator, protected from light. | Provides good stability for regular use.[4][5] |

| Short-Term | Ambient temperature, in a desiccator, protected from light. | Acceptable for immediate or frequent use. |

| Handling | ||

| Moisture | Handle under inert atmosphere; allow to warm to RT before opening. | Prevents absorption of atmospheric moisture.[7][8] |

| Light | Use amber or opaque containers. | Protects against potential photodegradation. |

Logical Flow for Handling and Storage Decisions

The following diagrams illustrate the decision-making process for solvent selection and determining the appropriate storage conditions for this compound.

Caption: Solvent Selection Workflow for this compound.

Caption: Decision Tree for Optimal Storage of this compound.

Conclusion

The proper handling and storage of this compound are essential for maintaining its quality and ensuring the reliability of experimental outcomes. By understanding its solubility profile and adhering to the recommended storage conditions that mitigate risks from temperature, moisture, and light, researchers can confidently utilize this important pharmaceutical intermediate in their work.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Amino-2-fluoro-N-methylbenzamide | CymitQuimica [cymitquimica.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. vishakhapolyfab.com [vishakhapolyfab.com]

A Technical Review of 4-Amino-2-fluoro-N-methylbenzamide Derivatives: From Synthetic Keystone to Therapeutic Agents

Executive Summary: The 4-Amino-2-fluoro-N-methylbenzamide scaffold has emerged as a structure of significant interest in medicinal chemistry and drug development. Initially recognized for its role as a crucial building block in the synthesis of next-generation therapeutics, its derivatives have demonstrated a wide range of biological activities. This technical guide provides a comprehensive review of the literature, detailing the synthesis of the core molecule, its derivatization into potent therapeutic agents, and the structure-activity relationships that govern their efficacy. We will explore its central role in the development of the anti-androgen drug Enzalutamide, as well as its application in creating novel kinase inhibitors and CNS-acting agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

The this compound Core: Structure and Significance

The foundational molecule, this compound (CAS 915087-25-1), is a substituted benzamide characterized by three key functional groups: a primary amine at the C4 position, a fluorine atom at the C2 position, and an N-methylamide group at the C1 position.[1] The strategic placement of these groups imparts specific chemical properties that make it an ideal starting point for constructing more complex molecules.